molecular formula C13H19NO2 B13606636 Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate

Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate

Cat. No.: B13606636
M. Wt: 221.29 g/mol
InChI Key: NOEOLPTZADRHBE-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of butanoic acid and features an amino group and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate typically involves the esterification of 4-amino-4-(2,4-dimethylphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate
  • Methyl 4-amino-3-(2,4-dimethylphenyl)butanoate
  • Benzenebutanoic acid, 4-amino-, methyl ester

Uniqueness

Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 4-amino-4-(2,4-dimethylphenyl)butanoate

InChI

InChI=1S/C13H19NO2/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-5,8,12H,6-7,14H2,1-3H3

InChI Key

NOEOLPTZADRHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CCC(=O)OC)N)C

Origin of Product

United States

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